molecular formula C8H7BrN4 B1292728 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine CAS No. 867330-26-5

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine

Cat. No.: B1292728
CAS No.: 867330-26-5
M. Wt: 239.07 g/mol
InChI Key: RGCPQJWQLGCWGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is a chemical compound with the molecular formula C8H7BrN4 and a molecular weight of 239.07 g/mol . This compound is part of the benzotriazine family, which is known for its diverse applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine typically involves the bromination of 5-methylbenzo[e][1,2,4]triazin-3-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 7-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the triazine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Methylbenzo[e][1,2,4]triazin-3-amine: Lacks the bromine atom, resulting in different reactivity and applications.

    7-Chloro-5-methylbenzo[e][1,2,4]triazin-3-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    7-Fluoro-5-methylbenzo[e][1,2,4]triazin-3-amine:

Uniqueness

7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for specific chemical modifications. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

7-bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN4/c1-4-2-5(9)3-6-7(4)11-8(10)13-12-6/h2-3H,1H3,(H2,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCPQJWQLGCWGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(N=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647588
Record name 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

867330-26-5
Record name 7-Bromo-5-methyl-1,2,4-benzotriazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.